3-(4-(Octyloxy)phenyl)propanoic acid
CAS No.: 79785-55-0
Cat. No.: VC13814908
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79785-55-0 |
|---|---|
| Molecular Formula | C17H26O3 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 3-(4-octoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,18,19) |
| Standard InChI Key | JVELRWKSSKYWBT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
Introduction
Chemical Name: 3-(4-(Octyloxy)phenyl)propanoic acid
CAS Number: 79785-55-0
Molecular Formula:
Molecular Weight: 278.39 g/mol
3-(4-(Octyloxy)phenyl)propanoic acid is an organic compound categorized under phenylpropanoic acids. It consists of a propanoic acid backbone attached to a phenyl ring, which is further substituted with an octyloxy group at the para position. This structure imparts unique physicochemical properties, making it potentially useful in various scientific and industrial applications.
Synthesis
The synthesis of 3-(4-(Octyloxy)phenyl)propanoic acid involves several chemical steps, typically starting with phenolic compounds and employing fatty alcohols or acids. Below is a general outline:
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Preparation of the Octyloxy Substituent:
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Reaction of phenol derivatives with octanol under acidic or basic conditions to form the octyloxy group.
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Attachment to the Propanoic Acid Backbone:
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Coupling reactions using reagents like alkyl halides or acyl chlorides to introduce the propanoic acid moiety.
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Purification:
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Techniques such as recrystallization or chromatography ensure high product purity.
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Characterization:
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Analytical methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and purity.
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Materials Science
The amphiphilic nature of the compound, due to its hydrophobic octyloxy group and hydrophilic carboxylic acid group, makes it suitable for:
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Modifying polymers to enhance flexibility or thermal stability.
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Acting as a surfactant or emulsifier in formulations.
Biochemistry
The compound's structural features suggest potential use in:
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Designing drug delivery systems due to its amphiphilic properties.
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Investigating interactions with biological membranes.
Industrial Applications
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As a stabilizer in emulsions for cosmetics or food products.
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Possible use in coatings or adhesives where surface activity is required.
Analytical Characterization
| Technique | Observation |
|---|---|
| NMR (Proton & Carbon) | Confirms aromatic and aliphatic groups |
| IR Spectroscopy | Peaks for carboxylic acid () and ether () |
| MS | Molecular ion peak at |
Reactivity
The carboxylic acid group allows for typical reactions such as:
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Esterification to form esters.
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Amidation to produce amides.
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Salt formation with bases.
Amphiphilic Behavior
Studies highlight the compound's ability to stabilize oil-in-water emulsions due to its amphiphilic structure, making it valuable for surfactant applications.
Potential Derivatives
Chemical modifications, such as altering the alkoxy chain length or substituting other functional groups on the phenyl ring, could expand its utility in pharmaceuticals or advanced materials.
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